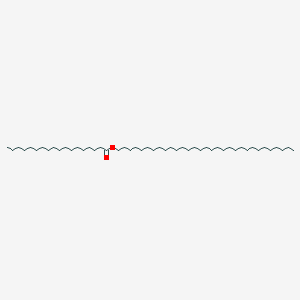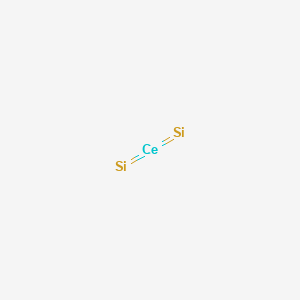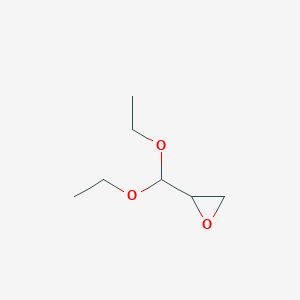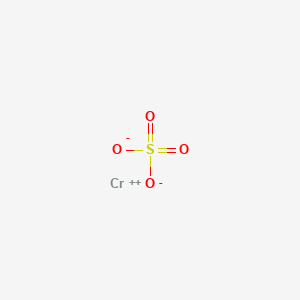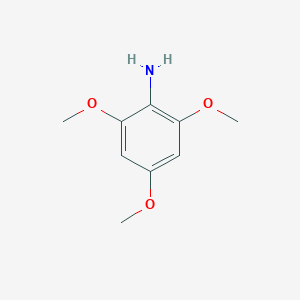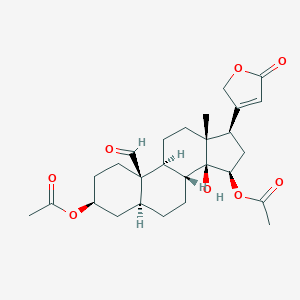
Alloglaucotoxigenin, 3,15-diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alloglaucotoxigenin, 3,15-diacetate, also known as AGD, is a natural product that is found in the roots of the Chinese herb Glaucium flavum. It has been used in traditional Chinese medicine for its analgesic and anti-inflammatory properties. In recent years, AGD has gained attention in the scientific community due to its potential as a drug candidate for the treatment of various diseases.
作用機序
The mechanism of action of Alloglaucotoxigenin, 3,15-diacetate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and promote the release of anti-inflammatory cytokines. Alloglaucotoxigenin, 3,15-diacetate has also been shown to modulate the activity of ion channels, which play a critical role in pain perception. Additionally, Alloglaucotoxigenin, 3,15-diacetate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
生化学的および生理学的効果
Alloglaucotoxigenin, 3,15-diacetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Alloglaucotoxigenin, 3,15-diacetate has also been shown to reduce pain by inhibiting the activity of ion channels that are involved in pain perception. Additionally, Alloglaucotoxigenin, 3,15-diacetate has been shown to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using Alloglaucotoxigenin, 3,15-diacetate in lab experiments is its natural origin. Alloglaucotoxigenin, 3,15-diacetate is derived from a plant source and is therefore considered to be a more environmentally friendly alternative to synthetic compounds. Additionally, Alloglaucotoxigenin, 3,15-diacetate has been shown to have relatively low toxicity, which makes it a safer option for lab experiments. However, one of the limitations of using Alloglaucotoxigenin, 3,15-diacetate in lab experiments is its limited availability. Alloglaucotoxigenin, 3,15-diacetate is found in relatively low concentrations in Glaucium flavum roots, which makes it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on Alloglaucotoxigenin, 3,15-diacetate. One area of research is the development of new synthesis methods that can produce Alloglaucotoxigenin, 3,15-diacetate in larger quantities. Another area of research is the investigation of the potential use of Alloglaucotoxigenin, 3,15-diacetate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Alloglaucotoxigenin, 3,15-diacetate and to identify potential drug targets.
合成法
Alloglaucotoxigenin, 3,15-diacetate can be synthesized through a multi-step process that involves the extraction of Glaucium flavum roots, followed by purification and chemical modification. The first step involves the extraction of the plant material using a solvent such as ethanol. The extract is then purified using techniques such as column chromatography and recrystallization. The purified extract is then subjected to chemical modification to obtain Alloglaucotoxigenin, 3,15-diacetate. One of the most common methods for synthesizing Alloglaucotoxigenin, 3,15-diacetate is through acetylation of glaucotoxin, which is a precursor compound found in Glaucium flavum roots.
科学的研究の応用
Alloglaucotoxigenin, 3,15-diacetate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. Alloglaucotoxigenin, 3,15-diacetate has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
14155-64-7 |
|---|---|
製品名 |
Alloglaucotoxigenin, 3,15-diacetate |
分子式 |
C27H36O8 |
分子量 |
488.6 g/mol |
IUPAC名 |
[(3S,5S,8R,9S,10R,13R,14S,15R,17R)-15-acetyloxy-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H36O8/c1-15(29)34-19-6-9-26(14-28)18(11-19)4-5-21-20(26)7-8-25(3)22(17-10-24(31)33-13-17)12-23(27(21,25)32)35-16(2)30/h10,14,18-23,32H,4-9,11-13H2,1-3H3/t18-,19-,20-,21+,22+,23+,25+,26+,27+/m0/s1 |
InChIキー |
FRHFSDRZEDYXNN-LFBBTVOLSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3([C@@H](C[C@@H]4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |
正規SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



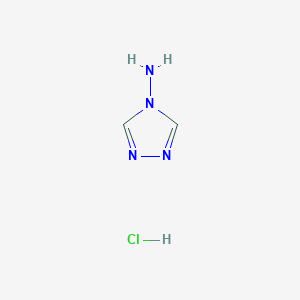
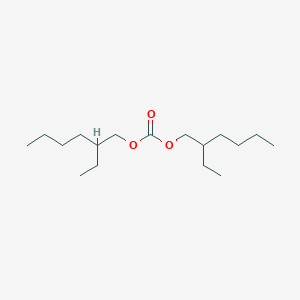
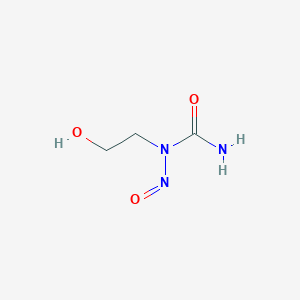
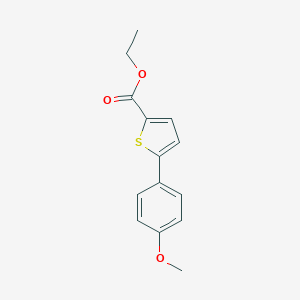
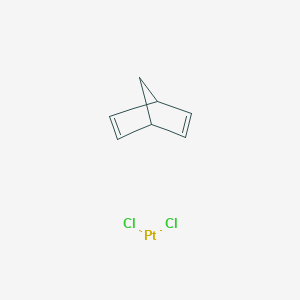
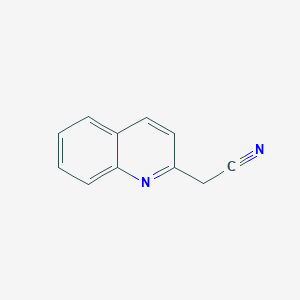
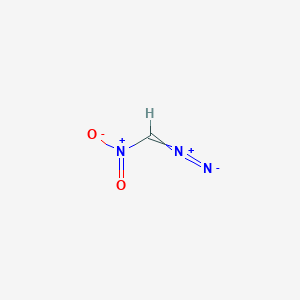
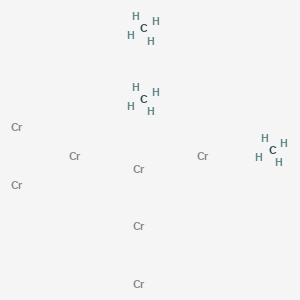
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
